Methyl 6-bromo-3-methoxypicolinate
Overview
Description
“Methyl 6-bromo-3-methoxypicolinate” is a chemical compound with the molecular formula C8H8BrNO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of diisobutylaluminium hydride in tetrahydrofuran and toluene at -78℃ for 1 hour . The reaction mixture is then added to saturated aqueous Rochelle salt, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H8BrNO3/c1-12-5-3-4-6 (9)10-7 (5)8 (11)13-2/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 246.06 . The compound is stored in a dry condition at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 6-bromo-3-methoxypicolinate is a valuable intermediate in the synthesis of complex molecules. For example, its derivatives have been synthesized and characterized to explore their structural and chemical properties. One study involved the synthesis of N-substituted acetamide derivatives with potential anti-tuberculosis activity. These compounds were characterized by X-ray diffraction, demonstrating the utility of this compound derivatives in medicinal chemistry research (Bai et al., 2011).
Drug Discovery and Development
In the realm of drug discovery, this compound derivatives have been evaluated for their biological activities. For instance, some derivatives have shown promise as inhibitors of tubulin polymerization, a mechanism that could be exploited in cancer therapy. The synthesis and biological evaluation of such compounds underscore the potential of this compound in the development of new therapeutic agents (Minegishi et al., 2015).
Material Science and Chemistry
This compound also finds applications in material science and chemistry. For example, its derivatives have been used to create fluorescent indicators sensitive to chloride ions. This application is particularly relevant in physiological measurements and environmental monitoring, showcasing the versatility of this compound derivatives in creating functional materials (Geddes et al., 2001).
Antioxidant Properties
Additionally, this compound derivatives have been explored for their antioxidant properties. Research on marine red algae has led to the isolation of bromophenols, including derivatives of this compound, which exhibit potent radical scavenging activities. These findings highlight the potential of such compounds in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2011).
Safety and Hazards
“Methyl 6-bromo-3-methoxypicolinate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
“Methyl 6-bromo-3-methoxypicolinate” is primarily used for research purposes . Its future directions would depend on the outcomes of the research in which it is used. As a research chemical, it could potentially be used in the development of new synthetic methods or in the synthesis of new compounds.
Mechanism of Action
Pharmacokinetics
It is predicted to have high gi absorption . Its lipophilicity (Log Po/w) is predicted to be around 2.2 , which suggests it could cross cell membranes.
Action Environment
The stability and efficacy of Methyl 6-bromo-3-methoxypicolinate could be influenced by various environmental factors such as temperature, pH, and presence of other compounds. It is recommended to store the compound in a sealed, dry environment at 2-8°C .
Properties
IUPAC Name |
methyl 6-bromo-3-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUBONGWWQNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743597 | |
Record name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945954-94-9 | |
Record name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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